Functional δ-Opioid Agonist Potency: Atc-Substituted Deltorphin Versus Native Phe-Containing Peptide
In mouse vas deferens (MVD) functional assays, deltorphin I and II analogs containing 2-aminotetralin-2-carboxylic acid at position 3 exhibited agonist activity in the subnanomolar range, whereas the same peptides displayed activity only in the micromolar or higher range in guinea pig ileum (GPI) assays, demonstrating high δ-opioid receptor selectivity [1]. This functional profile was comparable to that of the native Phe-containing deltorphins, confirming that Atc substitution preserves potent δ-opioid agonism.
| Evidence Dimension | Functional agonist potency in δ-opioid receptor bioassay |
|---|---|
| Target Compound Data | Atc-deltorphin analogs: subnanomolar agonist activity in MVD assay (δ-opioid representative tissue) |
| Comparator Or Baseline | Native Phe-containing deltorphin I and II: subnanomolar activity in MVD assay |
| Quantified Difference | Atc substitution maintained subnanomolar potency; no loss of δ-opioid agonist efficacy |
| Conditions | Mouse vas deferens (MVD) assay; guinea pig ileum (GPI) assay for μ-opioid selectivity control |
Why This Matters
Procurement of Atc is justified for δ-opioid peptidomimetic programs requiring retention of subnanomolar functional potency while introducing conformational constraint.
- [1] Balboni G, Guerrini R, Salvadori S, et al. Conformationally constrained deltorphin analogs with 2-aminotetralin-2-carboxylic acid in position 3. J Med Chem. 1997;40(6):990-995. doi:10.1021/jm9602726 View Source
